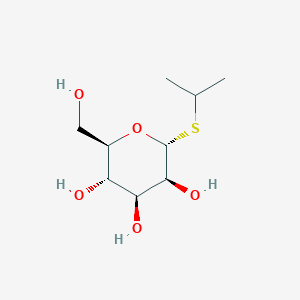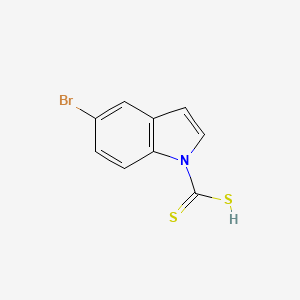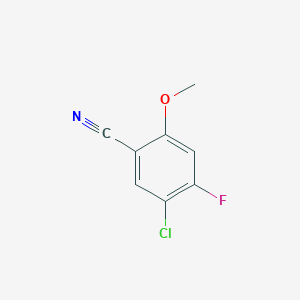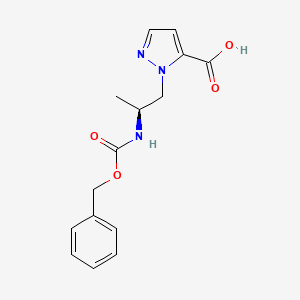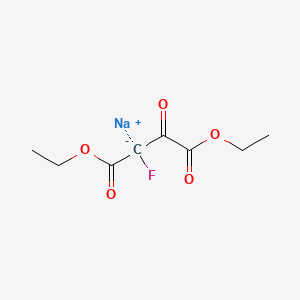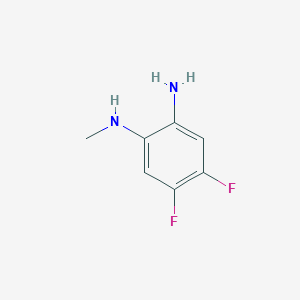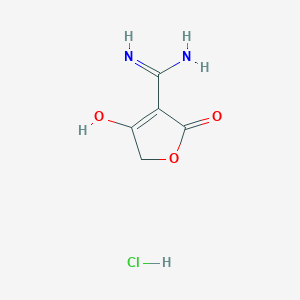
3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride is a heterocyclic compound that belongs to the class of furan derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride typically involves multi-component reactions. One common method is the reaction of aromatic amines, aldehydes, and acetylenic esters in the presence of a catalyst such as HY Zeolite nano-powder . This method is efficient and yields good amounts of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of cost-effective and efficient catalysts is crucial for industrial applications to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific enzymes or receptors, leading to a biological response.
Comparación Con Compuestos Similares
Similar Compounds
2(5H)-Furanone: Another furan derivative with different chemical properties and applications.
3-Hydroxy-4,5-dimethyl-2(5H)-furanone: Known for its distinct chemical structure and uses.
Propiedades
Fórmula molecular |
C5H7ClN2O3 |
|---|---|
Peso molecular |
178.57 g/mol |
Nombre IUPAC |
3-hydroxy-5-oxo-2H-furan-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6N2O3.ClH/c6-4(7)3-2(8)1-10-5(3)9;/h8H,1H2,(H3,6,7);1H |
Clave InChI |
JUIMGZVQYIUESG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)O1)C(=N)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
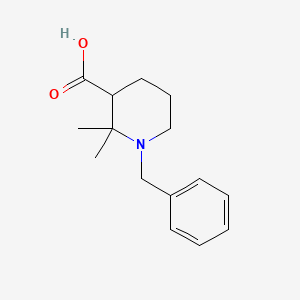
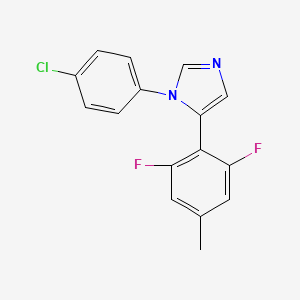
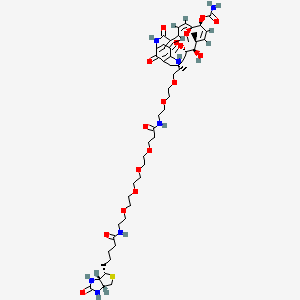
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
